Synthetic Gateway to Midaglizole: The Irreplaceable Phenacyl Ketone Intermediate
The target compound is the direct synthetic precursor to 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol, the key intermediate in the synthesis of midaglizole (DG-5128), a preferential α₂-adrenoceptor antagonist . Midaglizole exhibits 7.4-fold higher affinity for α₂-adrenoceptors (pKi = 6.28) over α₁-adrenoceptors and stimulates insulin release from rat pancreatic islets with an EC₅₀ of 200 nM . The ketone carbonyl of the target compound is the essential functional handle for reduction to the chiral alcohol intermediate; neither the fully aromatic imidazole analog (CAS 52855-74-0) nor the N1-acetyl regioisomer (CAS 89367-31-7) provides this reducible ketone at the correct position for downstream midaglizole synthesis.
| Evidence Dimension | Synthetic intermediate utility — ketone carbonyl presence enabling reduction to chiral alcohol precursor |
|---|---|
| Target Compound Data | Ketone C=O at alpha-position to 2-imidazoline ring; C₁₁H₁₂N₂O; MW 188.23 |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)-1-phenylethanone HCl (CAS 52855-74-0): aromatic imidazole ring, salt form, no reducible imidazoline; 1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone (CAS 89367-31-7): N1-acetyl regioisomer, ketone not at C2-alpha position |
| Quantified Difference | Qualitative: Only the target compound provides the correct ketone placement for reduction to midaglizole alcohol intermediate. Midaglizole downstream activity: α₂ pKi = 6.28, 7.4× selectivity over α₁; insulin secretion EC₅₀ = 200 nM in rat islets. |
| Conditions | Midaglizole data: [³H]clonidine/[³H]prazosin binding in rat cerebral cortex membranes; insulin release from rat pancreatic islets. |
Why This Matters
For medicinal chemistry programs targeting α₂-adrenoceptor antagonists, the target compound is the only commercially catalogued building block that provides the precise phenacyl-imidazoline scaffold required for midaglizole-type lead optimization.
